molecular formula C21H27N5O2 B10756354 [Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine

[Phenylalaninyl-prolinyl]-[2-(pyridin-4-ylamino)-ethyl]-amine

Cat. No.: B10756354
M. Wt: 381.5 g/mol
InChI Key: GEIDRYBJURDUSW-MOPGFXCFSA-N
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Description

[PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE is a small molecule belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE typically involves the coupling of phenylalanine and proline with a pyridine derivative. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxybenzotriazole to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

[PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

[PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[PHENYLALANINYL-PROLINYL]-[2-(PYRIDIN-4-YLAMINO)-ETHYL]-AMINE is unique due to its specific combination of phenylalanine, proline, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and participate in diverse biochemical reactions .

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[2-(pyridin-4-ylamino)ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H27N5O2/c22-18(15-16-5-2-1-3-6-16)21(28)26-14-4-7-19(26)20(27)25-13-12-24-17-8-10-23-11-9-17/h1-3,5-6,8-11,18-19H,4,7,12-15,22H2,(H,23,24)(H,25,27)/t18-,19+/m1/s1

InChI Key

GEIDRYBJURDUSW-MOPGFXCFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)NCCNC3=CC=NC=C3

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCCNC3=CC=NC=C3

Origin of Product

United States

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